2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system with a fluorine atom at the 4-position and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety may facilitate interactions with biological molecules. The compound may modulate signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-chloro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
- 2-{4-bromo-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
- 2-{4-methyl-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
Uniqueness
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs .
Eigenschaften
Molekularformel |
C8H6FN3O2 |
---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
2-(4-fluoroimidazo[4,5-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H6FN3O2/c9-8-7-5(1-2-10-8)12(4-11-7)3-6(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
JWHDWRWJCPSSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1N(C=N2)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.